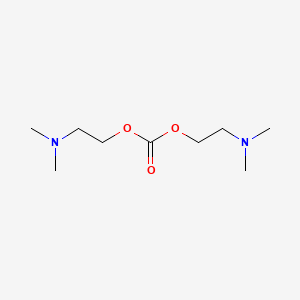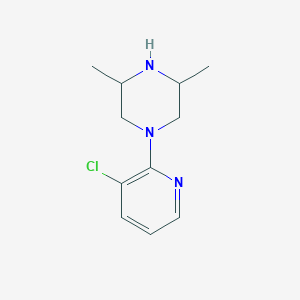
(2R,3R)-Butanediol bis(methanesulfonate)
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Butanediol bis(methanesulfonate) involves the reaction of 2,3-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of the dimethanesulfonate ester.
Industrial Production Methods: Industrial production of (2R,3R)-Butanediol bis(methanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3R)-Butanediol bis(methanesulfonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone (methyl ethyl ketone).
Dehydration: It can undergo dehydration to form butene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Dehydration: Dehydration reactions typically require acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.
Major Products:
Oxidation: The major product is butanone.
Dehydration: The major product is butene.
Applications De Recherche Scientifique
(2R,3R)-Butanediol bis(methanesulfonate) has a wide range of applications in scientific research, including:
Mécanisme D'action
(2R,3R)-Butanediol bis(methanesulfonate) exerts its effects by alkylating DNA, leading to the cross-linking of DNA strands and inhibition of DNA replication . This results in the disruption of cell division and ultimately cell death. The primary molecular targets are the DNA molecules within rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
1,4-Butanediol, dimethanesulfonate:
2,3-Butanediol: A platform chemical with various industrial applications.
Uniqueness: (2R,3R)-Butanediol bis(methanesulfonate) is unique due to its specific use as an alkylating agent in chemotherapy. Its ability to cross-link DNA strands makes it particularly effective in treating certain types of cancer .
Propriétés
Numéro CAS |
26439-19-0 |
|---|---|
Formule moléculaire |
C6H14O6S2 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
3-methylsulfonyloxybutan-2-yl methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3 |
Clé InChI |
WRAXODRAAIYKAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B8757515.png)


![9,10-Dimethoxy-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B8757527.png)






